4-(3-Chloro-5-fluorophenyl)picolinic acid
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Overview
Description
4-(3-Chloro-5-fluorophenyl)picolinic acid is a versatile compound extensively used in scientific research. It is known for its remarkable properties, which allow for diverse applications ranging from drug synthesis to materials science. This compound is part of the picolinic acid family, which is a class of synthetic auxin herbicides .
Preparation Methods
The synthesis of 4-(3-Chloro-5-fluorophenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenylboronic acid and 5-fluoropyridine-2-carboxylic acid.
Reaction Conditions:
Industrial Production: On an industrial scale, the production methods are optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
4-(3-Chloro-5-fluorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-(3-Chloro-5-fluorophenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in inhibiting the growth of certain plant species, making it a candidate for herbicidal applications.
Medicine: Research indicates its potential use in antiviral therapies, particularly against enveloped viruses like SARS-CoV-2 and influenza A.
Industry: It is utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-fluorophenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it disrupts their structure and inhibits their function, which can affect viral replication and other cellular processes . This mechanism is particularly relevant in its antiviral applications, where it prevents the fusion of the virus envelope with the host cell membrane .
Comparison with Similar Compounds
4-(3-Chloro-5-fluorophenyl)picolinic acid is unique compared to other similar compounds due to its specific substituents and their positions on the aromatic ring. Similar compounds include:
Picolinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Halauxifen-methyl: A picolinate compound used as a synthetic auxin herbicide.
Florpyrauxifen-benzyl: Another picolinate herbicide with a different substituent pattern.
These compounds share a common structural framework but differ in their specific functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO2/c13-9-3-8(4-10(14)6-9)7-1-2-15-11(5-7)12(16)17/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNBOAVBSIORFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=CC(=CC(=C2)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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